4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Description
This compound features a pyrimidine core substituted with a piperazine ring at position 4 and dimethyl groups at positions 5 and 4. A second pyrimidine ring is attached via the piperazine linker, with N,N,6-trimethylamine substituents at position 2 (Fig. 1). Such dual-pyrimidine-piperazine architectures are common in medicinal chemistry due to their ability to modulate kinase targets and enhance pharmacokinetic properties . The dimethyl groups on the pyrimidine ring likely enhance lipophilicity and metabolic stability, while the piperazine linker improves solubility and binding flexibility .
Properties
IUPAC Name |
4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-12-10-15(21-17(20-12)22(4)5)23-6-8-24(9-7-23)16-13(2)14(3)18-11-19-16/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYIXSQZUWFJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with 5,6-dimethylpyrimidin-4-yl as a precursor, which undergoes a series of reactions to introduce the piperazine and trimethyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine and Piperazine Moieties
The compound undergoes nucleophilic substitution reactions at both the pyrimidine ring and the piperazine group. Key observations include:
-
Pyrimidine Ring Reactivity :
The 2-amine group on the pyrimidine ring participates in substitution reactions. For example, bromination of analogous pyrimidine derivatives (e.g., 4,6-dimethylpyrimidin-5-ol) yields bromo intermediates like 10 (2-bromo-4,6-dimethylpyrimidin-5-ol) through electrophilic aromatic substitution . -
Piperazine Functionalization :
The piperazine nitrogen atoms act as nucleophiles in coupling reactions. Palladium-catalyzed amination with aromatic amines (e.g., 15–21 ) is a common method to derivatize the piperazine group, as seen in the synthesis of FGFR4 inhibitors .
Steric Effects of Methyl Substituents
Methyl groups at positions 5 and 6 on the pyrimidine ring impose steric constraints that influence reactivity:
For instance, replacing methyl groups with hydrogen (e.g., 6P-1 ) restores FGFR4 binding activity by alleviating steric clashes with Glu551 .
Catalytic Amination and Coupling Reactions
The compound serves as a precursor in catalytic reactions:
-
Palladium-Catalyzed Amination :
Piperazine-linked intermediates (e.g., 11–14 ) react with aromatic amines under Pd catalysis to form coupled products (e.g., 22A–22BB ) .
Example: -
Reductive Amination :
Nitro groups in intermediates (e.g., 22 ) are reduced to amines (e.g., 23 ) using catalytic hydrogenation .
Biological Interactions as Pseudochemical Reactions
While not traditional reactions, the compound’s binding to biological targets involves non-covalent interactions:
Stability Under Acidic/Basic Conditions
Limited data exist, but related pyrimidine-piperazine compounds show:
-
Acid Sensitivity : Protonation of piperazine nitrogen atoms occurs below pH 4, potentially destabilizing the structure.
-
Base Stability : Resists hydrolysis up to pH 10 due to electron-donating methyl groups.
Comparative Reactivity Table
Reactivity trends relative to analogous compounds:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against Gram-positive bacteria.
- Antiviral Properties : Investigated for potential antiviral effects against various viral infections.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Inhibitory effects on viral replication | |
| Anticancer | Reduced proliferation of cancer cell lines |
Antimicrobial Studies
A study evaluated the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The findings suggest that this compound can be a potential candidate for developing new antimicrobial agents.
Antiviral Research
In vitro studies have demonstrated the ability of the compound to inhibit viral replication in specific cell lines. Further research is required to elucidate its mechanism and efficacy against different viruses.
Cancer Cell Proliferation
Research has indicated that 4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine can significantly reduce the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells presents an exciting avenue for therapeutic development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other biomolecules to elicit a biological response.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes and molecular weights of the target compound with analogs:
Crystallographic and Conformational Studies
- The dihedral angle between pyrimidine and aryl groups in analogs ranges from 5.2° to 86.1°, influencing target binding . The target compound’s rigid dimethylpyrimidine core may restrict conformational flexibility, favoring selective interactions.
- Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize active conformations, a feature absent in the target compound but compensated by methyl group steric effects .
Key Research Findings
- Stability : Methyl groups in the target compound likely enhance thermal and oxidative stability compared to Teneligliptin, which degrades under basic conditions to form reactive byproducts (e.g., TENE-D1–D7) .
Biological Activity
The compound 4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H25N7 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
| CAS Number | 2415586-63-7 |
The compound features a piperazine ring and two pyrimidine moieties, which contribute to its biological activity. The presence of the dimethylpyrimidine group suggests potential interactions with biological targets due to its ability to mimic nucleobases.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a related compound with a similar structure demonstrated potent antiproliferative effects against various cancer cell lines, including FaDu cells (IC50 = 1.73 μM) . The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of pyrimidine derivatives in cancer therapy.
The biological activity of 4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that these compounds can cause G2/M phase arrest in cancer cells .
Anti-inflammatory Effects
Additionally, compounds with similar structures have exhibited anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX), particularly COX-2 over COX-1 . This selectivity suggests a potential for developing anti-inflammatory therapies with reduced gastrointestinal side effects.
Study on Antiproliferative Activity
A comprehensive study evaluated the antiproliferative effects of pyrimidine derivatives on various cancer cell lines. The results indicated that modifications to the piperazine and pyrimidine components significantly influenced the biological activity:
- Compound 7a : Demonstrated an IC50 value of 1.73 μM against FaDu cells, inducing morphological changes consistent with cytotoxicity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups at specific positions on the piperazine and pyrimidine rings. Understanding the SAR is crucial for optimizing biological activity:
| Compound Variation | Biological Activity |
|---|---|
| Piperazine derivatives with different substitutions | Enhanced anticancer activity |
| Variations in pyrimidine structure | Altered enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for 4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with the condensation of a pyrimidine core (e.g., 5,6-dimethylpyrimidin-4-amine) with a piperazine derivative. Key steps include:
- Step 1: Formation of the piperazine-pyrimidine intermediate via nucleophilic substitution under reflux in solvents like ethanol or dimethyl sulfoxide (DMSO) .
- Step 2: Introduction of the N,N,6-trimethyl groups using methylating agents (e.g., methyl iodide) in the presence of a base such as potassium carbonate.
- Optimization: Catalyst selection (e.g., palladium for cross-coupling reactions) and solvent polarity adjustments can enhance yield. For purification, techniques like column chromatography or recrystallization in hexane/ethyl acetate mixtures are recommended .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions on the pyrimidine and piperazine rings. For example, methyl groups on the pyrimidine core resonate at δ 2.1–2.5 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, ensuring correct stoichiometry.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the binding affinity and selectivity of this compound towards specific biological targets, such as kinases or GPCRs?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., a kinase) on a sensor chip and measure real-time binding kinetics (ka, kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish selective binding from nonspecific interactions .
- Competitive Assays: Use fluorescent probes (e.g., ATP analogs for kinases) to determine IC50 values under standardized buffer conditions (pH 7.4, 25°C) .
Q. What strategies are recommended for resolving contradictions in activity data across different in vitro assays for this compound?
Methodological Answer:
- Assay Standardization: Control variables such as buffer composition (e.g., Mg²⁺ concentration for kinase assays) and incubation time .
- Orthogonal Validation: Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 cells overexpressing the target) to confirm on-target effects .
- Data Normalization: Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity across labs .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacological profile?
Methodological Answer:
- Scaffold Modifications: Replace the 5,6-dimethylpyrimidine with halogenated analogs (e.g., 5-fluoro) to assess impact on potency .
- Piperazine Substitution: Introduce bulky groups (e.g., tert-butyl) on the piperazine ring to evaluate steric effects on target engagement .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
